![molecular formula C18H17NO3 B1291465 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid CAS No. 445492-18-2](/img/structure/B1291465.png)
3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid (3-BPA) is an organic compound belonging to the family of indole derivatives. It is a white crystalline solid with a melting point of 162-164 degrees Celsius and a boiling point of 288-290 degrees Celsius. 3-BPA is a colorless, odorless, and generally non-toxic chemical that has been used in a variety of scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Drug Synthesis and Pharmaceutical Research
This compound is a valuable intermediate in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of new pharmaceutical agents, particularly in the realm of anti-inflammatory and analgesic medications. The benzyloxy group offers a protective environment for the indole moiety, which can be further functionalized to explore its pharmacological potential .
Material Science
In material science, the compound’s unique structure could be utilized in the creation of novel organic semiconductors. These materials are crucial for the development of flexible electronic devices. The indole core of the molecule can contribute to high thermal stability and charge transport properties .
Agricultural Chemistry
The benzyloxy-indole structure is similar to natural plant hormones and could be used to synthesize agrochemicals that regulate plant growth. This application is particularly relevant for developing herbicides and insecticides that target specific pathways in plant or insect metabolism .
Biochemical Research
Researchers can use this compound as a building block for peptides and proteins in biochemical studies. It can help in understanding protein-protein interactions and the role of indole derivatives in biological systems. This has implications for the study of neurodegenerative diseases and the development of enzyme inhibitors .
Environmental Science
In environmental science, derivatives of this compound could be explored for their ability to bind to pollutants or heavy metals, aiding in bioremediation processes. The compound’s structure may allow it to interact with various environmental contaminants, facilitating their breakdown or removal .
Catalysis
The compound’s structure, with its benzyloxy group, could be used to design catalysts for chemical reactions. These catalysts could be employed in creating more efficient and environmentally friendly chemical processes, particularly in organic synthesis .
Nanotechnology
In nanotechnology, the compound could be used to functionalize the surface of nanoparticles. This functionalization can improve the solubility, stability, and targeting capabilities of nanoparticles for drug delivery and diagnostic purposes .
Analytical Chemistry
Finally, in analytical chemistry, this compound could serve as a standard or reagent in chromatography and spectroscopy. Its distinct chemical properties can help in the identification and quantification of similar compounds in complex mixtures .
Eigenschaften
IUPAC Name |
3-(5-phenylmethoxyindol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(21)9-11-19-10-8-15-12-16(6-7-17(15)19)22-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRZZZKWULRNPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

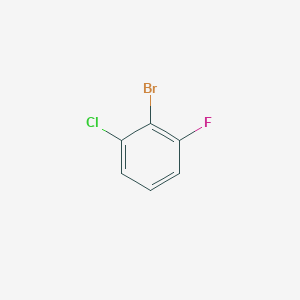
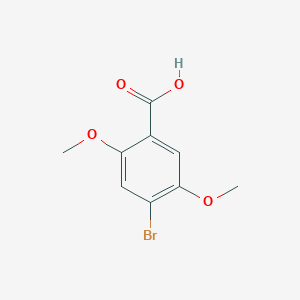
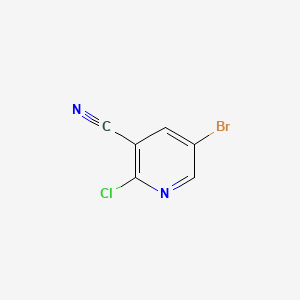
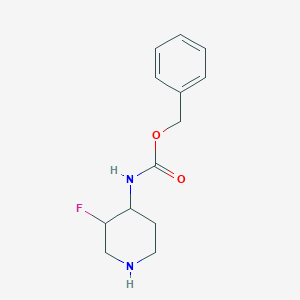

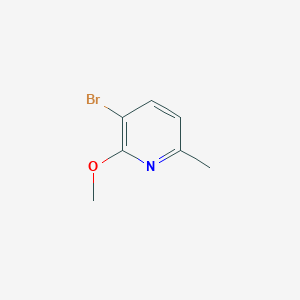

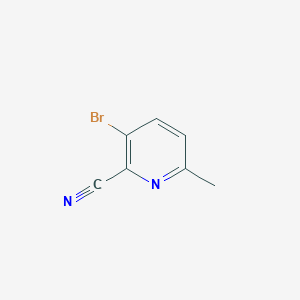



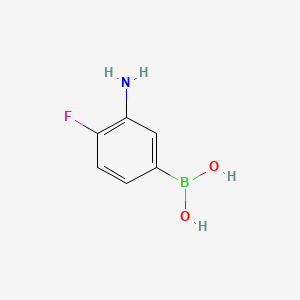
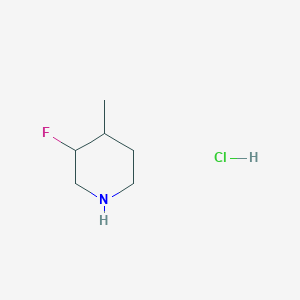
![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)